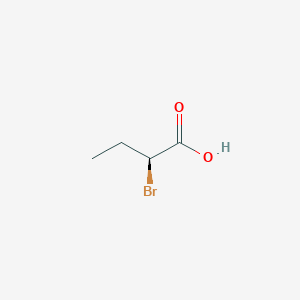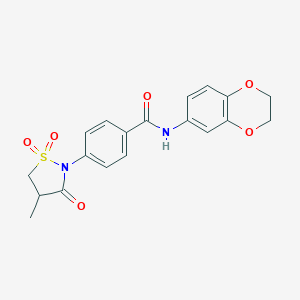
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with readily available precursors. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, indicating that similar palladium-catalyzed reactions could be involved in the synthesis of the target compound . Additionally, the synthesis of N-substituted imidazolylbenzamides involves the use of specific reagents and conditions to achieve the desired electrophysiological activity .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray diffraction analysis. This technique helps in determining the configuration around double bonds and the overall stereochemistry of the molecule . The target compound's structure likely includes a benzodioxin moiety and an isothiazolidinyl group, which could contribute to its biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes isomerization reactions, as seen in the case of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, which can spontaneously isomerize to benzothiazoles under certain conditions . This suggests that the target compound may also undergo isomerization or other reactions depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures. For example, the presence of a benzodioxin ring might suggest moderate polarity and potential solubility in organic solvents. The isothiazolidinyl group could confer additional reactivity, possibly affecting the compound's stability .
Relevant Case Studies
While the papers do not provide direct case studies on the target compound, they do offer insights into the biological activities of structurally related compounds. For instance, some N-substituted benzamides exhibit potent class III electrophysiological activity, which could suggest potential cardiovascular applications for the target compound . Additionally, some benzoxazine derivatives have been tested for antibacterial and antifungal activities, indicating that the target compound might also possess such properties .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Researchers have synthesized derivatives similar to the specified compound to explore their antimicrobial potential. For instance, compounds with modifications on the benzodioxin and isothiazolidinyl moieties have been investigated for their antibacterial and antifungal activities. These compounds have shown promising results as prospective antimicrobials against various strains of bacteria and fungi, indicating their potential use in the development of new therapeutic agents for infectious diseases (Patel & Dhameliya, 2010).
Antiviral Evaluation
Another area of application includes antiviral research, where derivatives of the specified compound have been synthesized and evaluated for their efficacy against viruses such as influenza A/H3N2 and human coronavirus 229E. Some of these derivatives exhibited strong antiviral activity, highlighting the potential of these compounds in antiviral drug development (Apaydın et al., 2020).
Inhibition of Enzymatic Activity
The compound's analogs have been studied for their ability to inhibit enzymes such as lipoxygenase, which is involved in the inflammatory process. Certain synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated good inhibitory activity against the lipoxygenase enzyme. This suggests their potential use in treating inflammatory diseases and highlights the importance of the compound's structural features in modulating biological activities (Abbasi et al., 2017).
Synthesis and Characterization of New Molecules
The versatility of the compound's core structure has enabled the synthesis of novel molecules with potential biological activities. Researchers have developed methods for synthesizing new classes of compounds by modifying the benzodioxin and isothiazolidinyl moieties. These synthetic endeavors contribute to the expansion of chemical libraries for drug discovery and development processes, further emphasizing the compound's utility in scientific research (Liu et al., 2014).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-12-11-28(24,25)21(19(12)23)15-5-2-13(3-6-15)18(22)20-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDKPUSNSMNEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
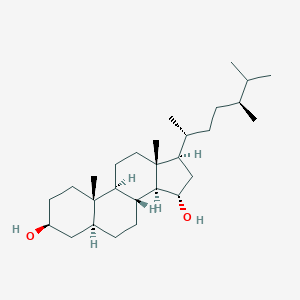
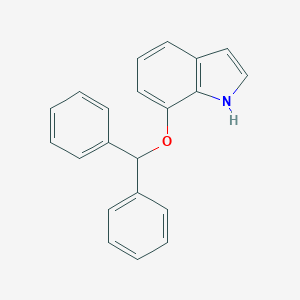
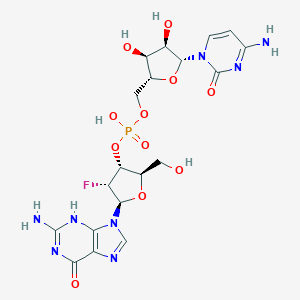
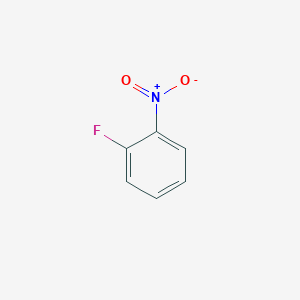
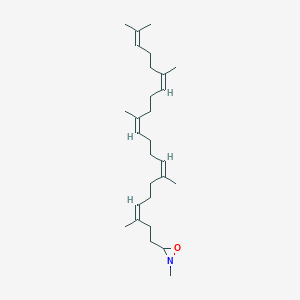
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
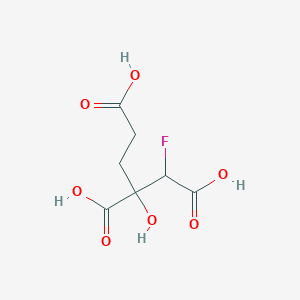
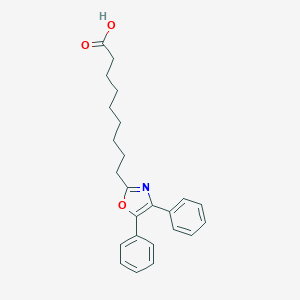

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)

